Bienvenue dans la boutique en ligne BenchChem!

Denudatine

Toxicology Safety Pharmacology Cardiovascular Research

Select Denudatine for reproducible cardiac safety pharmacology studies. Its wide therapeutic window (i.v. LD50 128 mg/kg, ~670x safer than aconitine) and established Class I-like electrophysiological profile enable rigorous dose-ranging and Nav1.5 characterization with minimized toxicity risk. Ideal positive control in aconitine-induced arrhythmia models and benchmark for novel antiarrhythmic screening.

Molecular Formula C22H33NO2
Molecular Weight 343.5 g/mol
Cat. No. B8205504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenudatine
Molecular FormulaC22H33NO2
Molecular Weight343.5 g/mol
Structural Identifiers
SMILESCCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C
InChIInChI=1S/C22H33NO2/c1-4-23-11-20(3)7-5-8-22-15(20)10-14(18(22)23)21-9-6-13(12(2)19(21)25)16(24)17(21)22/h13-19,24-25H,2,4-11H2,1,3H3/t13?,14?,15?,16?,17?,18-,19?,20+,21?,22+/m1/s1
InChIKeyOVXLNQAYPUEDSI-SDJIHZEJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Denudatine Procurement Guide: Understanding the Baseline Diterpenoid Alkaloid Profile


Denudatine is a C20-diterpenoid alkaloid primarily isolated from various species of the Aconitum and Delphinium genera [1]. Characterized by a complex denudatine-type skeleton, its molecular formula is C22H33NO2 with a molecular weight of 343.5 g/mol . This compound serves as a core structural scaffold for a range of natural and semi-synthetic derivatives with notable pharmacological activities, particularly in the cardiovascular system [2].

Denudatine in Research: Why Generic Diterpenoid Alkaloid Substitution Is Not Advisable


Within the class of diterpenoid alkaloids, minor structural variations can lead to profound differences in both desired pharmacological activity and acute toxicity. The denudatine skeleton, distinct from lycoctonine, heteratisine, and napelline frameworks, confers a specific cardiotropic profile [1]. Most critically, the safety margin of denudatine is orders of magnitude wider than that of the closely related aconitine, which has a lethal dose in mice approximately 670 times lower [2]. Therefore, substituting denudatine with a generic Aconitum alkaloid or another antiarrhythmic reference compound without rigorous, quantitative comparison introduces unacceptable variability in both efficacy and safety in experimental models.

Quantitative Evidence for Denudatine: A Head-to-Head Comparative Analysis


Denudatine vs. Aconitine: A 670-Fold Difference in Acute Murine Toxicity (LD50)

In a direct head-to-head comparison, denudatine exhibits drastically lower acute toxicity than the related alkaloid aconitine. The intravenous LD50 for denudatine in mice is 128 mg/kg, while the LD50 for aconitine is 0.19 mg/kg [1]. This represents a safety margin approximately 670 times wider for denudatine, making it a significantly safer tool compound for in vivo cardiovascular studies where toxicity can confound results.

Toxicology Safety Pharmacology Cardiovascular Research

Denudatine vs. Aconitine: Prophylactic Prevention of Aconitine-Induced Arrhythmias In Vivo

Denudatine demonstrates potent antiarrhythmic activity against arrhythmias specifically induced by aconitine. Pre-treatment of rats with denudatine at doses of 25, 50 mg/kg i.v. or 50, 100 mg/kg i.g. completely prevented or inhibited aconitine-induced dysrhythmias [1]. This protective effect was noted to be more pronounced than that of the reference antiarrhythmic agents quinidine and diphenylhydantoin (DPH) in the same model [1].

Cardiovascular Pharmacology Antiarrhythmic Activity In Vivo Model

Denudatine's Antiarrhythmic Potency Profile: Equivalent to Quinidine, Weaker Than Diphenylhydantoin

The overall antiarrhythmic potency of denudatine was benchmarked against established clinical agents. In rat models of aconitine-elicited arrhythmia, the potency of denudatine was found to be equivalent to that of quinidine, but weaker than that of diphenylhydantoin (DPH) [1]. This provides a quantitative frame of reference for its efficacy, allowing researchers to contextualize its potency within a known pharmacological landscape.

Electrophysiology Cardiac Arrhythmia Comparative Pharmacology

Denudatine Demonstrates Subtype-Specific Inhibition of Human Nav1.5 and Nav1.7 Sodium Channels

Denudatine exhibits differential inhibitory effects on human voltage-gated sodium channel subtypes. In whole-cell patch clamp experiments, denudatine inhibited the cardiac isoform hNav1.5 with an IC50 of 1,520 nM [1]. In contrast, its inhibitory potency against the peripheral neuron isoform hNav1.7 was significantly weaker, with an IC50 of 30,000 nM [2]. This indicates a degree of subtype selectivity, with a ~20-fold preference for the cardiac channel.

Ion Channel Pharmacology Sodium Channel Electrophysiology

Optimal Research Applications for Denudatine Based on Quantitative Evidence


In Vivo Studies of Aconitine-Induced Cardiotoxicity and Arrhythmia

Denudatine is optimally suited as a positive control or investigational agent in rodent models of aconitine-induced arrhythmia. Its demonstrated ability to completely prevent dysrhythmias at specific doses (25-100 mg/kg) and its superior prophylactic effect over quinidine and DPH make it a definitive tool for this application [1]. Its wide therapeutic window (i.v. LD50 of 128 mg/kg) allows for dose-ranging studies with significantly lower risk of acute toxicity compared to using aconitine itself or other highly toxic alkaloids [1].

Cardiac Electrophysiology Research Focused on Nav1.5 Sodium Channel Function

For researchers investigating the cardiac sodium channel Nav1.5, denudatine provides a useful pharmacological tool due to its moderate potency (IC50 of 1.52 µM) and demonstrated selectivity over the Nav1.7 isoform [2]. This profile is valuable for dissecting the role of Nav1.5 in action potential generation in isolated ventricular fibers, where denudatine has been shown to depress action potential amplitude and maximal rate of rise [3].

Benchmarking Studies in Antiarrhythmic Drug Discovery

Given its established potency equivalence to quinidine and its inferior potency to diphenylhydantoin (DPH) in a classic in vivo model, denudatine serves as a reliable benchmark compound for screening novel antiarrhythmic candidates [1]. Its unique combination of Class I-like electrophysiological effects (Na+ channel inhibition) and a favorable safety profile offers a valuable reference point for comparing the efficacy and toxicity of new chemical entities derived from natural product sources.

Quote Request

Request a Quote for Denudatine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.